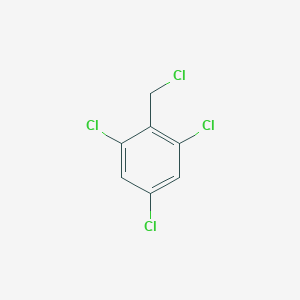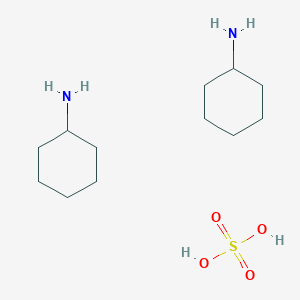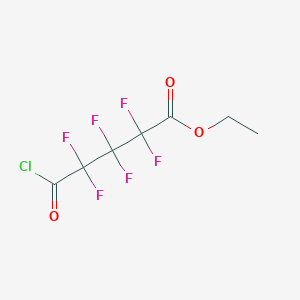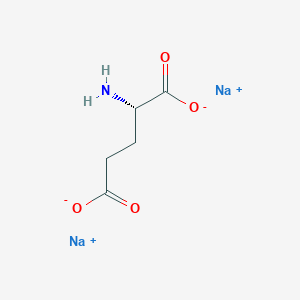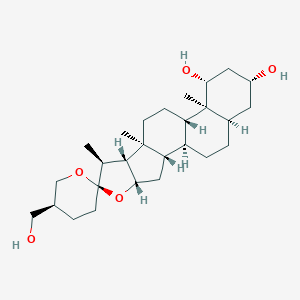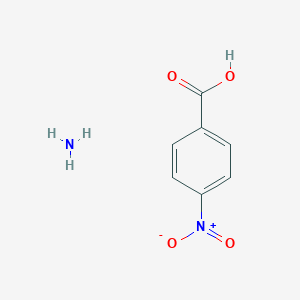
2-phenyl-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2,3-dihydro-1H-isoindole, also known as tetrahydroisoquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has a unique chemical structure that makes it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-phenyl-2,3-dihydro-1H-isoindole has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Tetrahydroisoquinoline derivatives have also been found to inhibit the activity of various enzymes, including COX-2 and lipoxygenase (LOX). Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to modulate the activity of ion channels, such as voltage-gated potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include its unique chemical structure, which makes it an attractive target for researchers to explore its synthesis and potential applications. Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to exhibit various biological activities, making them potential candidates for drug development. The limitations of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include the complexity of its synthesis and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 2-phenyl-2,3-dihydro-1H-isoindole. One direction is to explore the synthesis of novel 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and evaluate their biological activities. Another direction is to investigate the mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and identify their molecular targets. Additionally, researchers can explore the potential applications of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives in various fields, such as material science and organic synthesis.
Métodos De Síntesis
The synthesis of 2-phenyl-2,3-dihydro-1H-isoindole can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline. The Bischler-Napieralski reaction involves the cyclization of an N-acylated amino acid with a halogenated ketone or aldehyde. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
2-phenyl-2,3-dihydro-1H-isoindole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Researchers have synthesized various derivatives of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline and evaluated their biological activities. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
19375-67-8 |
|---|---|
Nombre del producto |
2-phenyl-2,3-dihydro-1H-isoindole |
Fórmula molecular |
C14H13N |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-phenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H13N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h1-9H,10-11H2 |
Clave InChI |
QQULFDKOSHUTTM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
SMILES canónico |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Otros números CAS |
19375-67-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



